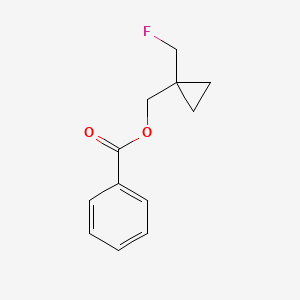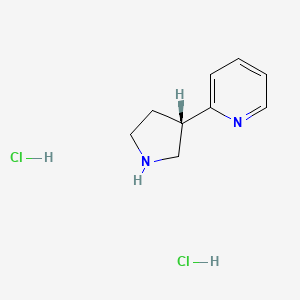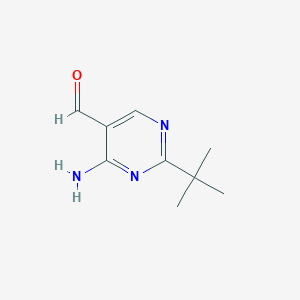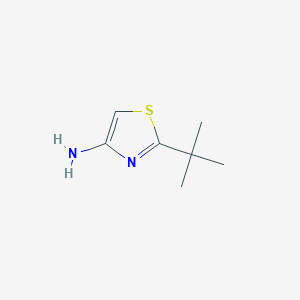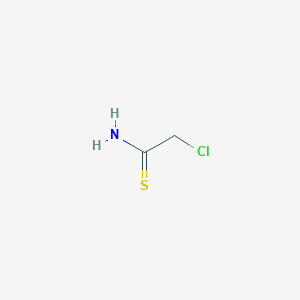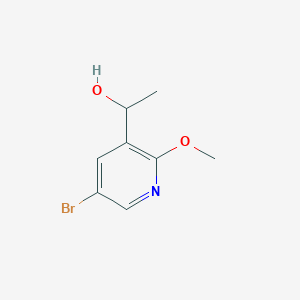
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an ethanol group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol typically involves the bromination of 2-methoxypyridine followed by the introduction of the ethanol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable catalyst to yield 5-bromo-2-methoxypyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(5-Bromo-2-methoxypyridin-3-yl)acetaldehyde or 1-(5-Bromo-2-methoxypyridin-3-yl)acetic acid.
Reduction: 1-(2-Methoxypyridin-3-yl)ethanol.
Substitution: 1-(5-Amino-2-methoxypyridin-3-yl)ethanol or 1-(5-Hydroxy-2-methoxypyridin-3-yl)ethanol.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: Potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. The ethanol group may also play a role in its solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(5-Bromo-3-methoxypyridin-2-yl)ethanol: Similar structure but with different positioning of the methoxy and ethanol groups.
1-(5-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
5-Bromo-2-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
Clé InChI |
FRYFJBLLCMBGBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=CC(=C1)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


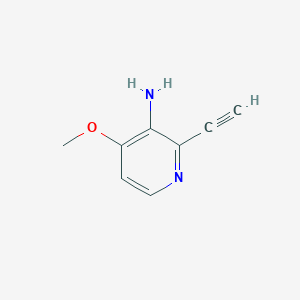
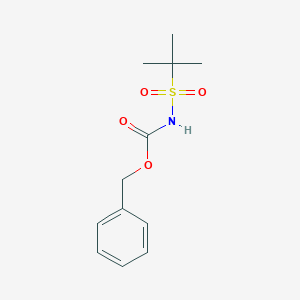
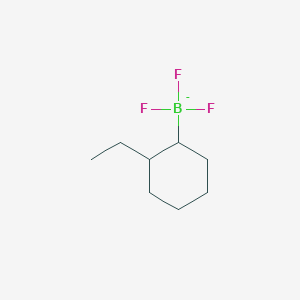
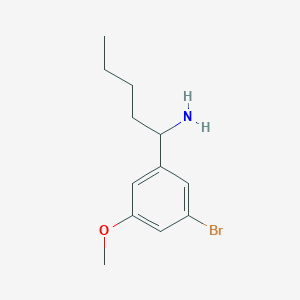
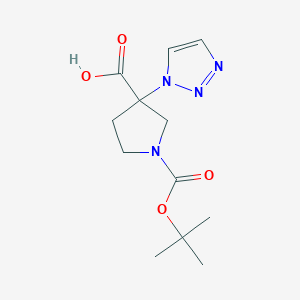
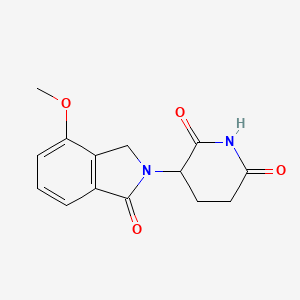

![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
